ML180, often referred to as ML180, is a synthetically derived small molecule that acts as an inverse agonist for the Liver Receptor Homologue-1 (LRH-1; NR5A2) []. LRH-1 belongs to the nuclear receptor family and plays a crucial role in various biological processes, including cholesterol metabolism, bile acid homeostasis, and the regulation of genes involved in the acute phase response (APR) []. ML180 has emerged as a valuable probe compound for investigating the therapeutic potential of LRH-1 inhibition in various diseases, particularly in the context of cancer and inflammatory conditions [].
ML180 functions as an inverse agonist of LRH-1, meaning it binds to the receptor and suppresses its constitutive activity [, ]. In the context of LRH-1, this inverse agonism translates to the inhibition of LRH-1-mediated gene transcription []. ML180 has demonstrated efficacy in various in vitro and in vivo models:
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7